4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate
Description
Historical Development of Aminothiophene Chemistry
The exploration of thiophene derivatives began with Viktor Meyer’s 1882 isolation of thiophene as a benzene contaminant, marking the first systematic study of this aromatic heterocycle. Early research focused on understanding its electronic structure and reactivity, which paralleled benzene but with distinct sulfur-mediated properties. The mid-20th century saw significant progress in functionalizing thiophenes, particularly through the development of the Gewald reaction in the 1960s. This method, named after Karl Gewald, enabled the efficient synthesis of 2-aminothiophenes via the condensation of ketones or aldehydes with α-cyanoesters in the presence of elemental sulfur. The reaction’s mechanistic elucidation in the 1990s revealed a stepwise process involving Knoevenagel condensation, sulfur incorporation, and tautomerization, solidifying its utility in generating diverse aminothiophene scaffolds.
Significance of Dicarboxylate-Functionalized Thiophenes in Heterocyclic Chemistry
Dicarboxylate-functionalized thiophenes, such as 4-tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate, occupy a critical niche in heterocyclic chemistry. The ester groups enhance solubility and stability compared to their carboxylic acid counterparts, making them favorable intermediates for further derivatization. For instance, the tert-butyl group provides steric bulk that can influence molecular packing in materials science applications, while the ethyl ester offers a balance between lipophilicity and reactivity. These modifications are pivotal in pharmaceutical contexts, where controlled release and bioavailability are paramount. Additionally, the electron-withdrawing nature of the carboxylate groups modulates the thiophene ring’s electronic properties, enabling tailored interactions in conjugated polymers or coordination complexes.
Evolution of this compound Research
The synthesis of this compound (CAS RN: 1443279-50-2) reflects advancements in regioselective functionalization strategies. Early routes to aminothiophene dicarboxylates relied on stepwise esterification of thiophene dicarboxylic acids, a process complicated by side reactions and poor yields. Modern approaches leverage the Gewald reaction’s adaptability, where pre-functionalized ketones or cyanoesters introduce ester groups directly during cyclization. For example, reacting a tert-butyl-protected cyanoester with a suitable ketone under sulfur-rich conditions can yield the target compound in fewer steps, as evidenced by recent synthetic protocols. This evolution underscores the compound’s role as a model system for studying steric and electronic effects in heterocyclic synthesis.
Contemporary Research Significance and Analytical Framework
Current investigations into this compound emphasize its dual role as a synthetic building block and a functional material. In drug discovery, its aminothiophene core serves as a pharmacophore in allosteric modulators targeting receptors such as GLP-1, where structural analogs have demonstrated enhanced binding affinities. Concurrently, materials science research exploits its conjugated π-system for developing organic semiconductors, with ester groups enabling solution-processable thin films. Analytically, the compound’s characterization relies on advanced techniques such as nuclear magnetic resonance (NMR) for regiochemical assignment and high-resolution mass spectrometry (HRMS) for purity assessment. These tools, combined with computational modeling, provide a robust framework for correlating structure with function in applied studies.
Table 1: Key Synthetic Routes to Aminothiophene Dicarboxylates
| Method | Reagents/Conditions | Key Advantages | Limitations |
|---|---|---|---|
| Gewald Reaction | Ketone, α-cyanoester, S₈, base | High regioselectivity, scalability | Requires stringent anhydrous conditions |
| Esterification | Thiophene dicarboxylic acid, alcohol, acid | Compatible with diverse esters | Low yields for bulky substituents |
| Microwave-Assisted | Gewald precursors, microwave irradiation | Reduced reaction time | Specialized equipment required |
Properties
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 5-aminothiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-5-16-11(15)8-6-7(9(13)18-8)10(14)17-12(2,3)4/h6H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMDZIZYBLCADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443279-50-2 | |
| Record name | 4-tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable dicarbonyl compound.
Substitution Reactions: The tert-butyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Amination: The amino group is introduced via nucleophilic substitution using ammonia or an amine source.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often involving carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their distinguishing features:
Impact of Substituents on Properties
Ester Groups :
- tert-Butyl vs. Methyl/Propyl : The tert-butyl group in the reference compound increases steric hindrance, slowing enzymatic or chemical hydrolysis compared to methyl () or propyl esters (). This bulkiness may also improve membrane permeability in biological systems .
- Ethyl vs. Methoxyethyl : Ethyl esters () balance lipophilicity and stability, while methoxyethyl groups () enhance hydrophilicity, favoring aqueous solubility .
Amino Group Modifications: The free amino group in the reference compound enables facile derivatization (e.g., amide formation in ), whereas acetamido-substituted analogs () are less reactive but more stable under acidic conditions .
Regioselectivity in Synthesis :
- The tert-butyl group’s position (2 vs. 4) influences reaction pathways. For example, tert-butyl at position 4 (reference compound) may direct electrophilic substitution to position 5, while position 2 tert-butyl analogs () could exhibit different regioselectivity .
Biological Activity
4-Tert-butyl 2-ethyl 5-aminothiophene-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiophene ring with both amino and carboxylate functional groups, which contribute to its lipophilicity and reactivity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H17NO4S
- Molecular Weight: 271.33 g/mol
- Structure: The compound features a tert-butyl group at the 4-position and an ethyl group at the 2-position of the thiophene ring, enhancing its biological activity through increased hydrophobicity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group enhances binding affinity to biological targets, potentially leading to:
- Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.
- Cytotoxic Effects: Preliminary studies suggest that derivatives can exhibit cytotoxic activity against cancer cell lines by inducing apoptosis or inhibiting proliferation.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit promising antimicrobial properties. For instance:
- Anti-Tuberculosis Activity: Similar compounds have shown efficacy in inhibiting enzymes crucial for mycobacterial cell wall synthesis.
- Broad-Spectrum Antibacterial Effects: The amino group enhances interactions with bacterial targets, leading to increased antibacterial potency.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| PC-3 (Prostate) | 5.0 | Selective inhibition observed |
| HepG-2 (Liver) | 3.5 | Promising anticancer activity |
| MCF-7 (Breast) | 6.0 | Effective against breast cancer cells |
These findings suggest a potential for developing new anticancer agents based on this compound .
Case Studies
-
Study on Antiproliferative Effects:
A study evaluated the antiproliferative effects of various aminothiophene derivatives, including this compound. Results indicated effective inhibition of TGFβR1, a key protein in cell proliferation, with IC50 values ranging from 0.087 to 3.276 µM for selected compounds . -
Research on Enzyme Inhibition:
Another investigation focused on the compound's role as an enzyme inhibitor. It was found to inhibit cholinesterases with significant activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino thiophene-2-carboxylic acid | Lacks tert-butyl and ethyl groups | Moderate antibacterial activity |
| 3-Methylthiophene-2-carboxylic acid | Methyl instead of ethyl | Antimicrobial properties |
| Diethyl 5-amino thiophene-2-carboxylate | Ethyl esters instead of tert-butyl | Potentially less active due to steric hindrance |
The unique combination of functional groups in the target compound enhances its bioactivity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
